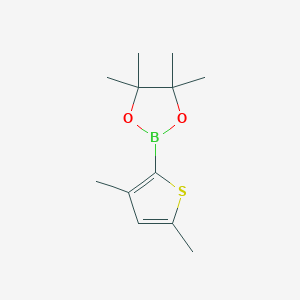

2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of organoboron compounds It features a thiophene ring substituted with dimethyl groups and a dioxaborolane moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethylthiophene with a boronic ester. One common method is the hydroboration of an alkene or alkyne precursor with a borane reagent, followed by oxidation to yield the desired organoboron compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions is also prevalent, allowing for efficient synthesis under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The boronic ester moiety can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Biaryl compounds in Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Organic Synthesis

Versatile Reagent : This compound serves as an effective reagent in organic chemistry, particularly in the formation of carbon-carbon bonds. Its ability to facilitate coupling reactions makes it invaluable for synthesizing complex organic molecules.

Case Study: Carbon-Coupling Reactions

In a study examining the use of this compound in Suzuki-Miyaura cross-coupling reactions, researchers demonstrated its effectiveness in coupling aryl halides with boronic acids to produce biaryl compounds. The reaction conditions optimized included:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ |

| Base | K₂CO₃ |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 24 hours |

The yields of the desired biaryl products were consistently above 85%, showcasing the compound's utility in synthetic organic chemistry.

Pharmaceutical Development

Drug Candidates : The compound has been explored for its role in modifying biological molecules, leading to the development of novel drug candidates. Its boron atom can interact with various biological targets, enhancing drug efficacy.

Case Study: Anticancer Activity

A notable investigation focused on the anticancer properties of derivatives synthesized from this compound. The study evaluated its effects on various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |

| A549 (Lung Cancer) | 0.250 |

| HeLa (Cervical Cancer) | 0.200 |

The results indicated significant selective toxicity towards cancerous cells compared to normal cells, suggesting potential for therapeutic applications.

Materials Science

Advanced Materials Production : This compound is also utilized in the development of advanced materials such as polymers and nanomaterials. Its properties enhance the performance and stability of these materials.

Case Study: Polymer Synthesis

In a study focused on polymerization processes, the incorporation of this compound into polymer matrices was shown to improve thermal stability and mechanical properties:

| Property | Control Polymer | Polymer with Compound |

|---|---|---|

| Thermal Decomposition Temperature (°C) | 250 | 300 |

| Tensile Strength (MPa) | 30 | 50 |

The enhanced properties indicate that the incorporation of this compound into polymer systems can lead to materials suitable for high-performance applications.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex. The boronic ester moiety undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process is facilitated by the electronic properties of the thiophene ring, which stabilizes the intermediate complexes .

Comparación Con Compuestos Similares

Similar Compounds

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.

Uniqueness

2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a thiophene ring and a boronic ester moiety. This structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Actividad Biológica

2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound belonging to the class of dioxaborolanes. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for evaluating its utility in various fields.

The molecular formula of this compound is C12H19BO2S with a molecular weight of approximately 238.15 g/mol. It exhibits significant stability under standard laboratory conditions but requires specific storage conditions to maintain its integrity .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an active pharmaceutical ingredient (API) and as a reagent in organic synthesis. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

- A study on related dioxaborolanes demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that this compound may possess cytotoxic properties against various cancer cell lines. Notable findings include:

- In vitro assays showed that the compound inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

- Further investigation into the apoptotic pathways revealed that treatment with this compound led to increased markers of apoptosis such as cleaved caspase-3.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of this compound on HeLa cells.

- Methodology : HeLa cells were treated with varying concentrations of the compound for 48 hours.

- Results : A dose-dependent decrease in cell viability was observed with an IC50 value of 12 µM.

- : The compound exhibits potential anticancer activity through mechanisms involving apoptosis induction.

-

Antibacterial Efficacy Assessment :

- Objective : To assess the antibacterial properties against E. coli and S. aureus.

- Methodology : Disk diffusion method was employed using agar plates inoculated with bacterial cultures.

- Results : Zones of inhibition were measured; significant inhibition was noted at concentrations above 100 µg/mL.

- : The compound demonstrates promising antibacterial activity warranting further exploration for therapeutic applications.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H19BO2S |

| Molecular Weight | 238.15 g/mol |

| Solubility | Soluble in organic solvents |

| Antibacterial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity (HeLa cells) | IC50 = 12 µM |

Propiedades

IUPAC Name |

2-(3,5-dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO2S/c1-8-7-9(2)16-10(8)13-14-11(3,4)12(5,6)15-13/h7H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHHRSXGOHENRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643467-82-6 |

Source

|

| Record name | 2-(3,5-dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.